molecular formula C12H16O3 B13596132 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol

Katalognummer: B13596132
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: LKDWDMYPZXUYGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol is an organic compound that features a benzodioxane moiety linked to a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol can be achieved through several steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized from catechol and ethylene glycol through an acid-catalyzed cyclization reaction.

    Alkylation: The benzodioxane intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to introduce the butanol chain.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-one or 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural properties make it suitable for the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxane moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: A structurally similar compound with a hydroxyl group instead of the butanol chain.

    4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol is unique due to the presence of both the benzodioxane ring and the butanol chain, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-ol

InChI

InChI=1S/C12H16O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9,13H,2-3,6-7H2,1H3

InChI-Schlüssel

LKDWDMYPZXUYGW-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC2=C(C=C1)OCCO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.